2-Chloro-4-ethoxy-5-fluoropyrimidine

概述

描述

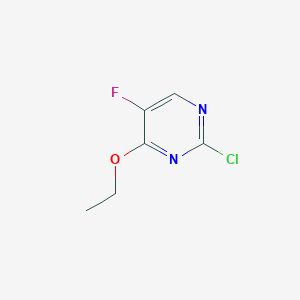

2-Chloro-4-ethoxy-5-fluoropyrimidine is an organic compound belonging to the pyrimidine family It is characterized by the presence of chlorine, ethoxy, and fluorine substituents on the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-4-ethoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:

2,4-dichloro-5-fluoropyrimidine+sodium ethoxide→this compound+sodium chloride

The product is then isolated by filtration, followed by purification through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .

化学反应分析

Types of Reactions

2-Chloro-4-ethoxy-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols. For example, reaction with an amine under basic conditions can lead to the formation of 2-amino-4-ethoxy-5-fluoropyrimidine.

Oxidation: Oxidizing agents like potassium permanganate can oxidize the ethoxy group to form corresponding carboxylic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields 2-amino-4-ethoxy-5-fluoropyrimidine, while oxidation with potassium permanganate produces carboxylic acid derivatives .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

CEFP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting viral infections and cancer. It is involved in the production of:

- Antiviral agents: CEFP can be modified to create nucleoside analogs that inhibit viral replication.

- Anticancer drugs: The compound is utilized in synthesizing inhibitors that target specific kinases involved in cancer progression.

The synthesis of 5-fluoro-2-amino pyrimidines from CEFP through reactions with amines has been documented, showcasing its versatility in drug development .

Material Science

Advanced Materials

In material science, CEFP is explored for its potential in developing materials with unique electronic and optical properties. The incorporation of fluorine and ethoxy groups enhances the compound's stability and performance in various applications, including:

- Organic semiconductors: CEFP derivatives can be used to create materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymeric materials: The compound contributes to the formulation of polymers with tailored properties for specific industrial applications.

Biological Research

Enzyme Inhibition Studies

CEFP is also significant in biological research, particularly in studying enzyme inhibitors and receptor antagonists. Its mechanism of action involves:

- Enzyme inhibition: CEFP can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity.

- Receptor antagonism: The compound may act as an antagonist at receptor sites, preventing downstream signaling pathways from being activated.

This property makes it a useful tool for investigating biochemical pathways and developing new therapeutic strategies .

Synthetic Routes

The synthesis of 2-chloro-4-ethoxy-5-fluoropyrimidine typically involves:

- Starting Materials: The reaction begins with 2,4-dichloro-5-fluoropyrimidine and sodium ethoxide.

- Reaction Conditions: The reactants are heated in ethanol under reflux conditions.

- Isolation and Purification: The product is isolated through filtration and purified via recrystallization or distillation.

This synthetic route allows for high yields and purity, making it suitable for both laboratory-scale and industrial production .

Case Studies

- Antiviral Research: A study demonstrated the efficacy of CEFP-derived compounds against specific viral strains, highlighting its potential as a lead compound for antiviral drug development.

- Cancer Treatment: Research involving CEFP as a precursor for kinase inhibitors showed promising results in preclinical models, suggesting its role in developing targeted cancer therapies.

- Material Development: Investigations into CEFP-based polymers revealed enhanced thermal stability and electrical conductivity, indicating potential applications in electronics .

作用机制

The mechanism of action of 2-chloro-4-ethoxy-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the activation of downstream signaling pathways .

相似化合物的比较

Similar Compounds

- 2-Chloro-4-methoxy-5-fluoropyrimidine

- 2-Chloro-4-ethoxy-5-methylpyrimidine

- 2-Chloro-4-ethoxy-5-chloropyrimidine

Uniqueness

2-Chloro-4-ethoxy-5-fluoropyrimidine is unique due to the presence of both ethoxy and fluorine substituents on the pyrimidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science .

生物活性

2-Chloro-4-ethoxy-5-fluoropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

- Chemical Formula : C6H6ClFN2O

- Molecular Weight : 176.58 g/mol

- Structure : The compound features a pyrimidine ring substituted with chlorine, ethoxy, and fluorine groups.

Fluoropyrimidines, including this compound, primarily exert their effects through the inhibition of DNA synthesis. This inhibition is crucial for preventing cell division and inducing apoptosis in cancer cells.

- Inhibition of Thymidylate Synthase (TS) :

- This compound may act as an inhibitor of TS, which is essential for DNA synthesis. This action can lead to decreased proliferation of cancer cells.

- Interaction with Cytochrome P450 Enzymes :

- The compound has been shown to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can enhance the bioavailability of co-administered drugs by preventing their metabolic breakdown.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its structural similarity to established chemotherapeutic agents like 5-fluorouracil suggests potential efficacy in cancer treatment.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Study on EGFR-Mediated Cytotoxic Agents

A recent study explored the use of fluoropyrimidine derivatives in combination with EGFR inhibitors for targeted cancer therapy. The results demonstrated that compounds similar to this compound could enhance the efficacy of EGFR inhibitors by selectively releasing cytotoxic agents within tumor cells .

Pharmacogenomics Impact

Another study highlighted how genetic variations in thymidylate synthase and other metabolic enzymes affect the therapeutic outcomes of fluoropyrimidine-based treatments. Understanding these genetic factors is crucial for optimizing treatment regimens involving compounds like this compound .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Anticancer Agents : Its ability to inhibit DNA synthesis positions it as a potential lead compound for new anticancer therapies.

- Drug Metabolism Modifiers : By inhibiting cytochrome P450 enzymes, it may be used to increase the effectiveness of other drugs through enhanced bioavailability.

- Agrochemical Applications : Similar compounds have been investigated for their potential use in agricultural chemicals due to their biological activity against pests.

属性

IUPAC Name |

2-chloro-4-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-11-5-4(8)3-9-6(7)10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOUYCSSTWMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292218 | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-90-5 | |

| Record name | 2-Chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC80851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。